molecular formula C17H22F2N2O3S B3806933 7-(3,4-difluorobenzyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one

7-(3,4-difluorobenzyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B3806933
M. Wt: 372.4 g/mol
InChI Key: WPJKMBPZYAGBIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3,4-difluorobenzyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of spirocyclic compounds and has a unique chemical structure that makes it an interesting target for synthesis and study.

Mechanism of Action

The mechanism of action of 7-(3,4-difluorobenzyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one is still not fully understood. However, it has been reported that this compound acts as a potent inhibitor of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has also been shown to modulate the activity of certain neurotransmitters, which may have implications in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 7-(3,4-difluorobenzyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one has significant biochemical and physiological effects. This compound has been reported to inhibit the growth and proliferation of cancer cells, induce apoptosis, and modulate the activity of certain neurotransmitters. Additionally, it has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 7-(3,4-difluorobenzyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one is its unique chemical structure, which makes it an interesting target for synthesis and study. Additionally, this compound has shown promising results in the development of new drugs for the treatment of various diseases. However, one of the limitations of this compound is its relatively low solubility, which may make it challenging to work with in certain lab experiments.

Future Directions

There are several future directions for research on 7-(3,4-difluorobenzyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one. Some of the potential areas of interest include:
- Further studies on the mechanism of action of this compound to gain a better understanding of its potential applications in the development of new drugs.
- Investigation of the potential use of this compound in the treatment of other diseases, such as autoimmune disorders and infectious diseases.
- Development of new synthetic methods for the preparation of this compound to improve its yield and solubility.
- Study of the pharmacokinetics and pharmacodynamics of this compound to determine its potential toxicity and side effects.
Conclusion:
7-(3,4-difluorobenzyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one is a synthetic compound that has gained attention in the scientific community for its potential applications in research. This compound has shown promising results in the development of new drugs for the treatment of various diseases, including cancer and neurological disorders. However, further studies are needed to gain a better understanding of its mechanism of action and potential applications in other areas of research.

Scientific Research Applications

7-(3,4-difluorobenzyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one has been studied for its potential applications in various fields of research. One of the significant areas of interest is in the field of medicinal chemistry. This compound has shown promising results in the development of new drugs for the treatment of various diseases, including cancer and neurological disorders.

properties

IUPAC Name

7-[(3,4-difluorophenyl)methyl]-2-ethylsulfonyl-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F2N2O3S/c1-2-25(23,24)21-9-7-17(12-21)6-3-8-20(16(17)22)11-13-4-5-14(18)15(19)10-13/h4-5,10H,2-3,6-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJKMBPZYAGBIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2(C1)CCCN(C2=O)CC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(3,4-difluorobenzyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one
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7-(3,4-difluorobenzyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one
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7-(3,4-difluorobenzyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one
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7-(3,4-difluorobenzyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one
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7-(3,4-difluorobenzyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 6
7-(3,4-difluorobenzyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one

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